Chlorhydrate de pirlimycine

Vue d'ensemble

Description

Le chlorhydrate de pirlimycine est un antibiotique appartenant à la classe des lincosamides. Il est généralement commercialisé sous le nom commercial Pirsue et est principalement utilisé en médecine vétérinaire pour traiter la mammite chez les bovins. Ce composé est particulièrement efficace contre les bactéries Gram-positives, notamment Staphylococcus aureus et diverses espèces de Streptococcus .

Applications De Recherche Scientifique

Pirlimycin hydrochloride has several scientific research applications:

Chemistry: It is used as a model compound to study the synthesis and reactivity of lincosamide antibiotics.

Biology: Researchers use it to investigate the mechanisms of bacterial resistance and the interactions between antibiotics and bacterial ribosomes.

Industry: The compound is used in the dairy industry to treat mastitis in cattle, improving milk quality and production

Mécanisme D'action

Target of Action

Pirlimycin Hydrochloride is an antibiotic belonging to the lincosamide class . It is active against Gram-positive bacteria , specifically Staphylococcus aureus and coagulase-negative species of Staphylococcus and Streptococcus . These bacteria are the primary targets of Pirlimycin Hydrochloride.

Mode of Action

Pirlimycin Hydrochloride is bacteriostatic , meaning it inhibits the growth of bacteria rather than killing them directly . It acts by inhibiting bacterial protein synthesis via binding with the 50S subunit of the ribosome . This binding inhibits peptidyl transferase, an enzyme critical for protein synthesis in bacteria .

Biochemical Pathways

The primary biochemical pathway affected by Pirlimycin Hydrochloride is the protein synthesis pathway in bacteria . By binding to the 50S subunit of the bacterial ribosome, Pirlimycin Hydrochloride prevents the formation of peptide bonds, thereby inhibiting protein synthesis . This disruption in protein synthesis affects the growth and replication of the bacteria.

Result of Action

The result of Pirlimycin Hydrochloride’s action is the inhibition of bacterial growth. By disrupting protein synthesis, the drug prevents bacteria from producing essential proteins needed for their growth and replication . This leads to a halt in the proliferation of the bacteria, aiding in the treatment of infections.

Action Environment

The action, efficacy, and stability of Pirlimycin Hydrochloride can be influenced by various environmental factorsIt’s also worth noting that Pirlimycin Hydrochloride is often used in the treatment of mastitis in cattle , so the unique biological and environmental conditions within the animal can also influence the drug’s action.

Analyse Biochimique

Biochemical Properties

Pirlimycin Hydrochloride is active against Gram-positive bacteria, specifically Staphylococcus aureus and coagulase negative species of Staphylococcus and Streptococcus . It interacts with the 50S subunit of the bacterial ribosome , inhibiting protein synthesis .

Cellular Effects

Pirlimycin Hydrochloride exerts its effects by inhibiting the synthesis of cell wall precursors . This impacts cell function by preventing the growth of bacteria .

Molecular Mechanism

The molecular mechanism of Pirlimycin Hydrochloride involves binding with the 50S subunit of the bacterial ribosome . This binding inhibits bacterial protein synthesis, thereby preventing the bacteria from growing .

Dosage Effects in Animal Models

The effects of Pirlimycin Hydrochloride in animal models are primarily observed in its use for the treatment of mastitis in cattle

Metabolic Pathways

Pirlimycin Hydrochloride is involved in the protein synthesis pathway in bacteria, where it interacts with the 50S subunit of the bacterial ribosome .

Subcellular Localization

The subcellular localization of Pirlimycin Hydrochloride is at the bacterial ribosome, where it binds to the 50S subunit . This binding inhibits protein synthesis, thereby exerting its antibacterial effects .

Méthodes De Préparation

La synthèse du chlorhydrate de pirlimycine implique plusieurs étapes. Une méthode comprend la réaction de l'acide (2S)-4-éthyl-pipéridinecarboxylique avec le bromure d'éthyltriphénylphosphonium en présence d'un alcali. Cette réaction produit de l'acide (2S)-N-tertbutyloxycarbonyl-4-éthyl-pipéridinecarboxylique, qui est ensuite hydrogéné en présence d'un catalyseur. Le groupe protecteur amino est éliminé à l'aide d'acide chlorhydrique pour obtenir le chlorhydrate d'acide (2S)-4-éthyl-pipéridinecarboxylique .

Analyse Des Réactions Chimiques

Le chlorhydrate de pirlimycine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être facilitée par des agents oxydants, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs, ce qui donne des formes réduites du composé.

Substitution : Les réactions de substitution impliquent le remplacement de groupes fonctionnels spécifiques au sein de la molécule, souvent à l'aide de réactifs comme les halogènes ou les agents alkylants.

Les réactifs et conditions courants utilisés dans ces réactions comprennent les catalyseurs d'hydrogénation, les agents oxydants comme le permanganate de potassium et les agents réducteurs comme l'hydrure de lithium et d'aluminium. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier la synthèse et la réactivité des antibiotiques lincosamides.

Biologie : Les chercheurs l'utilisent pour étudier les mécanismes de résistance bactérienne et les interactions entre les antibiotiques et les ribosomes bactériens.

Industrie : Le composé est utilisé dans l'industrie laitière pour traiter la mammite chez les bovins, améliorant ainsi la qualité et la production du lait

Mécanisme d'action

Le this compound exerce ses effets en inhibant la synthèse des protéines bactériennes. Il se lie à la sous-unité 50S du ribosome bactérien, empêchant la formation de liaisons peptidiques et inhibant ainsi la croissance et la réplication des bactéries. Ce mécanisme le rend particulièrement efficace contre les bactéries Gram-positives .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de pirlimycine est similaire à d'autres antibiotiques lincosamides, tels que la clindamycine et la lincomycine. Il est unique en son activité spécifique contre les bactéries responsables de la mammite chez les bovins. Contrairement à la clindamycine, qui est utilisée en médecine humaine, le this compound est principalement utilisé en applications vétérinaires .

Les composés similaires incluent :

Clindamycine : Utilisée en médecine humaine pour traiter diverses infections bactériennes.

Lincomycine : Un autre antibiotique lincosamide utilisé en médecine humaine et vétérinaire.

La spécificité du this compound pour une utilisation vétérinaire et son efficacité contre les agents pathogènes de la mammite en font un outil précieux dans l'industrie laitière.

Activité Biologique

Pirlimycin hydrochloride is a semi-synthetic antibiotic belonging to the lincosamide class, primarily used in veterinary medicine for the treatment of mastitis in dairy cows. This article explores its biological activity, focusing on its antimicrobial properties, pharmacokinetics, and clinical efficacy based on various studies.

Antimicrobial Properties

Pirlimycin exhibits significant antibacterial activity against a range of Gram-positive bacteria, particularly those associated with mastitis. Key findings include:

- Minimum Inhibitory Concentrations (MICs) : The lowest MIC for pirlimycin was found to be 0.06 µg/ml against Bifidobacterium spp. and Eubacterium spp., indicating strong antimicrobial potency. In contrast, its metabolite, pirlimycin sulfoxide, demonstrated much lower activity with an MIC of 1.0 µg/ml against Eubacterium spp. .

- Spectrum of Activity : Pirlimycin is effective against common mastitis pathogens such as Staphylococcus aureus and coagulase-negative staphylococci (CNS). In clinical trials, treated heifers showed higher cure rates for infections caused by these pathogens compared to untreated controls .

Pharmacokinetics

Understanding the pharmacokinetics of pirlimycin is crucial for its effective use. The following data summarize its absorption, distribution, metabolism, and excretion:

In a study involving healthy male volunteers, pirlimycin was administered at varying doses (50 mg to 500 mg), with recovery rates of the drug being 2.8% to 6.9% in urine within 24 hours and 29% to 34% in feces within 72 hours .

Clinical Efficacy

Clinical trials have demonstrated the efficacy of pirlimycin in reducing intramammary infections (IMI) during early lactation:

- Study Design : A prospective clinical trial involving 183 Holstein-Friesian heifers assessed the effect of prepartum intramammary treatment with a single dose of 50 mg pirlimycin per quarter .

- Results : Treated heifers exhibited:

Safety and Toxicology

Safety assessments have indicated that pirlimycin is generally well tolerated; however, some adverse effects were noted:

- Toxicological Studies : Rats treated with high doses (500 mg/kg bw) exhibited mild inflammatory changes in the stomach and slight increases in liver enzyme levels .

- Human Trials : In human studies, mild headaches were reported in some subjects after administration of single oral doses without significant gastrointestinal disturbances .

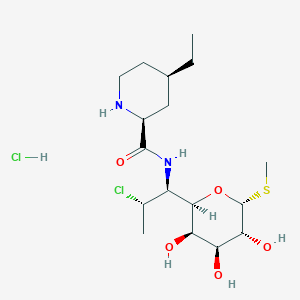

Propriétés

Numéro CAS |

78822-40-9 |

|---|---|

Formule moléculaire |

C17H34Cl2N2O6S |

Poids moléculaire |

465.4 g/mol |

Nom IUPAC |

(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide;hydrate;hydrochloride |

InChI |

InChI=1S/C17H31ClN2O5S.ClH.H2O/c1-4-9-5-6-19-10(7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3;;/h8-15,17,19,21-23H,4-7H2,1-3H3,(H,20,24);1H;1H2/t8-,9+,10-,11+,12-,13+,14+,15+,17+;;/m0../s1 |

Clé InChI |

CHAZSEMQYSZBFN-RWMVMHIMSA-N |

SMILES |

CCC1CCNC(C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl |

SMILES isomérique |

CC[C@@H]1CCN[C@@H](C1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl.O.Cl |

SMILES canonique |

CCC1CCNC(C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.O.Cl |

Apparence |

White solid |

Synonymes |

cis-4-ethyl-L-picecolic acid amide of 7-deoxy-7(S)chloromethylthio lincosaminide hydrochloride pirlimycin pirlimycin monohydrochloride monohydrate, (2S-cis)-isomer pirlimycin monohydrochloride, (2R-cis)-isomer U 57930E U-57930E |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.